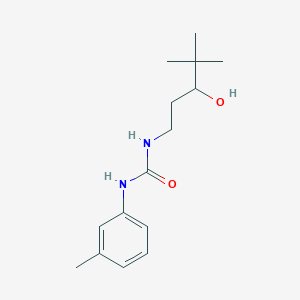

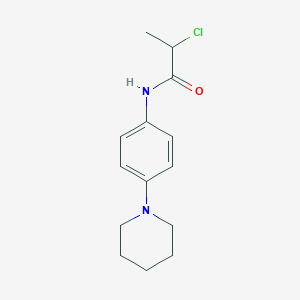

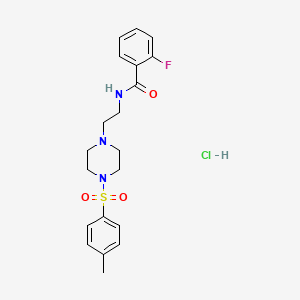

![molecular formula C14H12N4OS3 B2521468 2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide CAS No. 864918-25-2](/img/structure/B2521468.png)

2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides were synthesized using a solvent-free method at room temperature. This method involved grinding 2-chloro-N-arylacetamide with 5-(aryloxymethyl)-1,3,4-thiadiazole-2-thiol, resulting in high yields and short reaction times, which are advantageous for environmental and practical reasons .

Molecular Structure Analysis

The molecular structure of related thiadiazole compounds has been characterized, revealing that the molecules are V-shaped with angles between the two aromatic planes being approximately 84°. The compounds exhibit various intermolecular interactions, such as hydrogen bonds and halogen interactions, which contribute to the formation of three-dimensional arrays in the crystalline state. These structural features are important for understanding the physical properties and potential reactivity of the compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including amidation, which is a key step in the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. The amidation reaction is typically carried out using EDC and HOBt in acetonitrile solvent at room temperature. This reaction is crucial for the formation of the acetamide group, which is a common feature in many biologically active compounds .

Physical and Chemical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, are determined to assess their stability and purity. Spectroscopic methods like 1H NMR, IR, and MS are used to characterize the chemical structures of these compounds. The cytotoxicity evaluation of these derivatives against various cancer cell lines provides insight into their chemical properties and potential as anticancer agents. Although the synthesized derivatives did not exhibit superior activity compared to the reference drug doxorubicin, certain derivatives showed promising cytotoxic activity against specific cancer cell lines, indicating the importance of substituents on the phenyl ring for biological activity .

Propiedades

IUPAC Name |

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS3/c1-9-3-2-4-10(7-9)12-17-14(22-18-12)21-8-11(19)16-13-15-5-6-20-13/h2-7H,8H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCTVHYPFJQCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

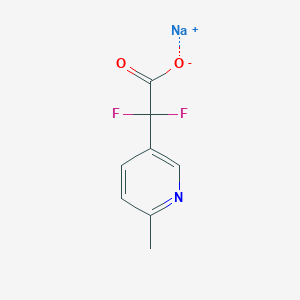

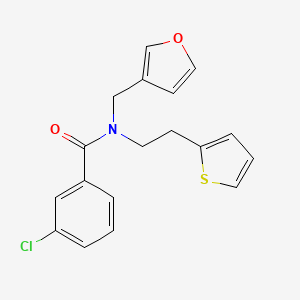

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)

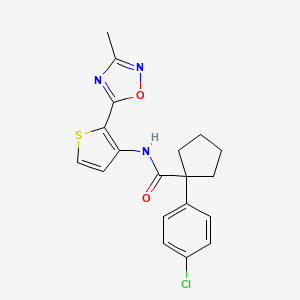

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine](/img/structure/B2521397.png)

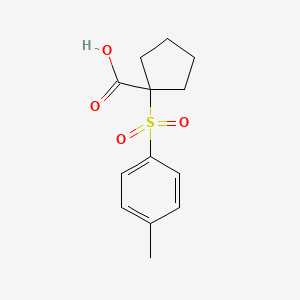

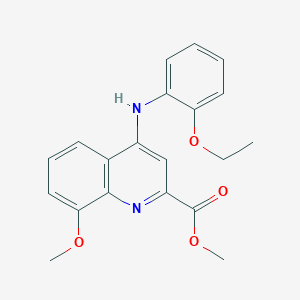

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)

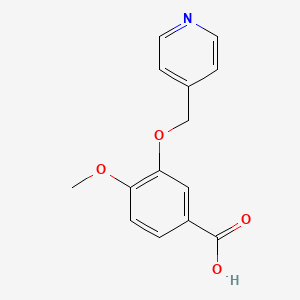

![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)